molecular formula C7H14O3 B12674444 Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- CAS No. 77027-84-0

Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)-

Cat. No.: B12674444
CAS No.: 77027-84-0
M. Wt: 146.18 g/mol
InChI Key: WBPAQKQBUKYCJS-LURJTMIESA-N
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Description

Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)-: is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.1843 g/mol . This compound is also known as isobutyl lactate and is a stereoisomer with the (2S)-configuration. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- can be synthesized through the esterification of lactic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the purification of the ester through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Esterification: Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)-.

    Hydrolysis: Lactic acid and isobutanol.

    Oxidation: Propanoic acid.

Scientific Research Applications

Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of lactic acid and isobutanol. These products can then participate in metabolic pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- can be compared with other similar compounds, such as:

The uniqueness of propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- lies in its specific stereochemistry and the presence of both hydroxyl and ester functional groups, which contribute to its diverse reactivity and applications.

Properties

CAS No.

77027-84-0

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-methylpropyl (2S)-2-hydroxypropanoate

InChI

InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3/t6-/m0/s1

InChI Key

WBPAQKQBUKYCJS-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)OCC(C)C)O

Canonical SMILES

CC(C)COC(=O)C(C)O

Origin of Product

United States

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